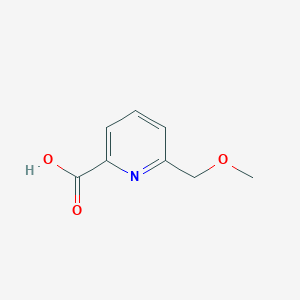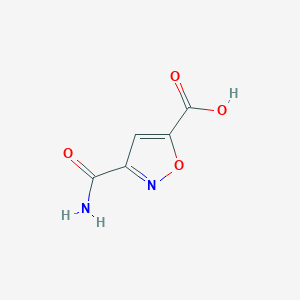
3-(Hexyloxy)-N-(3-methylbenzyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-methylbenzyl chloride with hexanol (or its derivative) in the presence of a suitable base or catalyst. The hexanol group replaces the chlorine atom, resulting in the formation of 3-(hexyloxy)-N-(3-methylbenzyl)aniline .
Molecular Structure Analysis
The molecular structure consists of a benzene ring substituted with a hexyloxy group and an aniline moiety. The hexyloxy group (C~6~H~13~O) is attached to the nitrogen atom of the aniline ring. The methyl group is also present on the benzene ring .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Polyurethane Cationomers with Anil Groups : This study involves the synthesis of polyurethane cationomers utilizing Schiff base derivatives similar to the compound . These polyurethane films exhibit fluorescent properties due to the photochromic mechanism of the salicylideneanil units, suggesting potential applications in materials science for developing new photonic and fluorescent materials (Buruianǎ et al., 2005).
Biological and Chemical Activities
- DNA-binding Studies and Antioxidant Activities : Research on silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives demonstrated DNA-binding properties and antioxidant activities. These findings indicate potential applications in biochemistry and pharmacology for the development of new antioxidant agents and DNA-interacting materials (Wu et al., 2014).
Thermal Properties
- Preparation and Thermal Properties of Terminal Disubstituted N-(4-Benzoyloxybenzylidene)anilines : This research focuses on the synthesis and characterization of compounds with terminal disubstituted N-(4-benzoyloxybenzylidene)anilines, revealing their smectic and cholesteric phases. Such studies are crucial for the development of new materials with specific thermal and liquid crystalline properties (Takenaka et al., 1986).
Environmental Applications
- Degradation of Aniline by Newly Isolated, Extremely Aniline-Tolerant Delftia sp. AN3 : This study demonstrates the biodegradation of aniline and related compounds by a newly isolated bacterial strain, indicating potential environmental applications in bioremediation and wastewater treatment to degrade aromatic amine pollutants (Liu et al., 2002).
Safety And Hazards
properties
IUPAC Name |
3-hexoxy-N-[(3-methylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-3-4-5-6-13-22-20-12-8-11-19(15-20)21-16-18-10-7-9-17(2)14-18/h7-12,14-15,21H,3-6,13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRGEPCSRFKNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NCC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hexyloxy)-N-(3-methylbenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



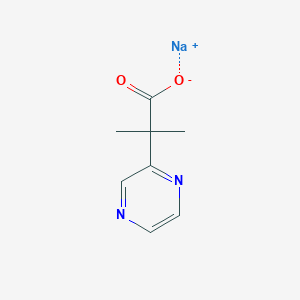
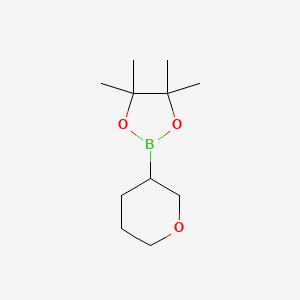
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride](/img/structure/B1451552.png)
![3-{[(4-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451553.png)
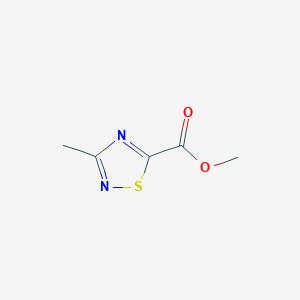
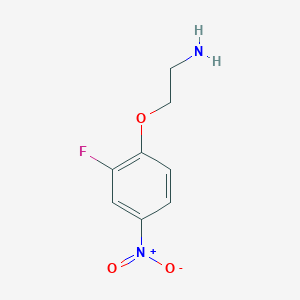
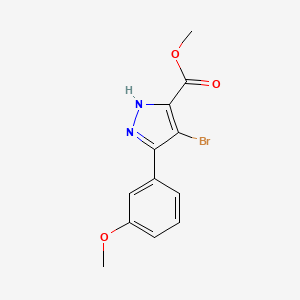
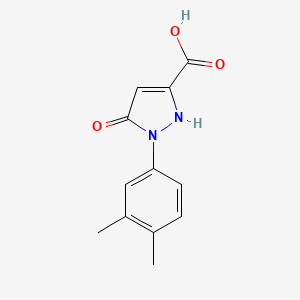
![4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1451561.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1451563.png)
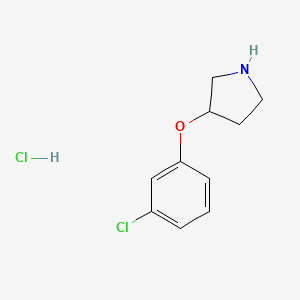
![3-[(1-Naphthyloxy)methyl]pyrrolidine](/img/structure/B1451566.png)
